molecular formula C13H17ClN2O2 B13616737 N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide

Cat. No.: B13616737
M. Wt: 268.74 g/mol
InChI Key: NLWSXGVOKYDHMX-UHFFFAOYSA-N
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Description

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its molecular formula C13H17ClN2O2 and a molecular weight of 268.7.

Preparation Methods

The synthesis of N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide typically involves the reaction of 4-aminomethylphenylbutanamide with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anticancer agent.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. This inhibition can lead to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

N-{4-[(2-chloroacetamido)methyl]phenyl}butanamide can be compared with other similar compounds such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has shown similar antimicrobial and antiproliferative activities.

    2-bromo-N-{4-[(prop-2-yn-1-yl)carbamoyl]phenyl}benzamide:

This compound stands out due to its unique structure and the specific therapeutic applications it is being investigated for.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]butanamide

InChI

InChI=1S/C13H17ClN2O2/c1-2-3-12(17)16-11-6-4-10(5-7-11)9-15-13(18)8-14/h4-7H,2-3,8-9H2,1H3,(H,15,18)(H,16,17)

InChI Key

NLWSXGVOKYDHMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CNC(=O)CCl

Origin of Product

United States

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